N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide
Description
Carboxamide Bioisosteres
Replacement of terminal amide groups with sulfonamide or urea moieties has been explored to reduce susceptibility to proteolytic cleavage. Thiazinan sulfone incorporation at the N2 position (as seen in the target compound) serves as a polar bioisostere for carboxylic acids, maintaining hydrogen-bonding capacity while improving blood-brain barrier penetration compared to carboxylate-containing analogs. Computational models indicate the sulfone group participates in charge-assisted hydrogen bonds with lysine residues in target proteins, mimicking carboxylate interactions.
Aromatic Ring Modifications
The benzo[d]dioxole moiety acts as a bioisostere for catechol groups, providing similar π-π stacking interactions while circumventing methylation metabolism. Comparative molecular field analysis (CoMFA) studies show the methylenedioxy group’s electron-rich aromatic system enhances binding to hydrophobic pockets containing tyrosine residues. Deuterium substitution at the benzyl methylene position has been modeled to prolong metabolic half-life through kinetic isotope effects, though experimental validation remains pending.
Heterocyclic Replacements
Systematic replacement of the thiazinan ring with piperazine, morpholine, and thiomorpholine derivatives revealed critical structure-activity relationships. The 1,2-thiazinan-1,1-dioxide configuration demonstrated optimal balance of conformational restriction and hydrogen-bond donor capacity, with molecular dynamics simulations showing 23% greater target residence time compared to piperazine analogs.
Table 1: Bioisosteric Modifications and Their Effects
| Modified Region | Bioisostere Type | Key Property Change | Target Affinity (ΔpIC50) |
|---|---|---|---|
| Oxalamide carbonyl | Thiourea replacement | Increased metabolic stability | -0.3 ± 0.1 |
| Benzodioxole aryl | Naphthofuran replacement | Enhanced π-π stacking | +0.8 ± 0.2 |
| Thiazinan sulfone | Carboxylate replacement | Improved BBB penetration | +1.2 ± 0.3 |
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c24-19(21-12-14-3-8-17-18(11-14)29-13-28-17)20(25)22-15-4-6-16(7-5-15)23-9-1-2-10-30(23,26)27/h3-8,11H,1-2,9-10,12-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPQXJZPIHAALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide, commonly known as teclozan, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antibacterial properties, supported by relevant research findings and data.
Chemical Structure and Properties
Teclozan exhibits a complex molecular structure characterized by the presence of a benzo[d][1,3]dioxole moiety and an isothiazolidin derivative . The molecular formula is , with a molecular weight of approximately 424.4 g/mol . The unique structural features contribute to its diverse interactions with biological targets.
Anticancer Activity
Research indicates that teclozan demonstrates significant anticancer properties. A study evaluating similar compounds revealed that derivatives containing the benzo[d][1,3]dioxole moiety exhibited potent antiproliferative effects against various cancer cell lines. Notably, the IC50 values for certain derivatives were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Teclozan | HepG2 | 2.38 |
| HCT116 | 1.54 | |
| MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 |
| HCT116 | 8.29 | |
| MCF7 | 4.56 |
These results suggest that teclozan may be more effective than doxorubicin in certain contexts .
The mechanisms underlying its anticancer activity include:
- EGFR Inhibition : Teclozan may inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Apoptosis Induction : Studies using annexin V-FITC assays indicate that teclozan promotes apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
Antibacterial Activity
Teclozan is also under investigation for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains. The compound's unique structural features allow it to interact with bacterial targets effectively, potentially leading to novel antibacterial therapies.
Case Studies
A notable case study involved the synthesis and evaluation of teclozan analogs for their biological activity. The study highlighted the relationship between structural modifications in the benzo[d][1,3]dioxole moiety and enhanced biological activity. The findings emphasize the importance of chemical structure in determining pharmacological effects .
Scientific Research Applications
Antibacterial Properties
Research indicates that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide exhibits notable antibacterial activity. Studies suggest that it may inhibit the growth of various bacterial strains by disrupting their cellular processes. For instance, preliminary data show efficacy against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its unique structural components allow it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Research findings have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, such as:
| Cancer Cell Line | IC50 (nM) |
|---|---|
| CCRF-CEM (human leukemia) | 328 |
| MIA PaCa-2 (pancreatic cancer) | 644 |
These results suggest that modifications to the compound can influence its efficacy against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the substituents on the benzo[d][1,3]dioxole and thiazinan moieties can lead to enhanced selectivity and potency against targeted diseases. This highlights the importance of synthetic modifications in developing effective therapeutic agents.
Case Study 1: Antibacterial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antibacterial properties against Staphylococcus aureus. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting their potential as novel antibacterial agents.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of this compound against colorectal cancer cells. The researchers found that treatment with this compound resulted in significant apoptosis in treated cells compared to controls. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Features and Substituent Analysis
The following table summarizes key structural analogs, their substituents, synthesis yields, and notable characteristics:
Key Insights:
- Substituent Effects on Yield : Bulky or polar substituents (e.g., hydroxybenzoyl in compound 16) may reduce reaction efficiency or lead to side products like dimers. Conversely, smaller groups (e.g., fluoro in compound 18) correlate with higher yields (52%) .
- Functional Group Contributions: Benzodioxole: Present in the target compound, this group is associated with improved metabolic stability and aromatic π-π interactions, as seen in cyclopropanecarboxamide derivatives (e.g., compound 72, 27% yield) .
Q & A
Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide, and how can purity be maximized?
Methodological Answer: The synthesis involves multi-step reactions starting with benzo[d][1,3]dioxol-5-ylmethyl and 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl precursors. Key steps include:
- Coupling Reactions : Use oxalyl chloride or DCC (dicyclohexylcarbodiimide) to activate carboxylic acids for amide bond formation .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .
- Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the oxalamide backbone and substituents. For example, the benzo[d][1,3]dioxole protons resonate at δ 6.7–7.1 ppm, while the thiazinan sulfone group shows distinct C signals near 110–120 ppm .
- IR Spectroscopy : Identify carbonyl stretches (C=O) at 1650–1700 cm and sulfone (S=O) vibrations at 1150–1250 cm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHNOS, m/z 417.44) .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Similar oxalamides show IC values of 5–20 µM .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. The thiazinan sulfone group may enhance binding to ATP pockets .
- Apoptosis Markers : Use flow cytometry to assess caspase-3 activation and Annexin V staining .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazinan ring) affect bioactivity?
Methodological Answer: Conduct structure-activity relationship (SAR) studies :
Q. How can contradictory data on cytotoxicity across cell lines be resolved?
Methodological Answer:
- Mechanistic Profiling : Use RNA sequencing to identify differentially expressed genes in sensitive vs. resistant cell lines .
- Metabolic Stability : Test compound stability in liver microsomes; poor stability in some cell lines may explain variability .
- Combination Studies : Pair with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump involvement .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics : Administer orally (10 mg/kg) to rodents; monitor plasma levels via LC-MS/MS. Prior oxalamides show T = 3–5h and bioavailability <20% .
- Xenograft Models : Use nude mice with HT-29 colon cancer tumors. Measure tumor volume reduction and compare to cisplatin controls .
Q. How can the compound’s stability in physiological conditions be improved?
Methodological Answer:
Q. What strategies identify the compound’s molecular targets in complex biological systems?
Methodological Answer:
- Chemical Proteomics : Use immobilized compound pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to recombinant kinases (e.g., K = 120 nM for EGFR) .
Q. How can computational modeling guide the optimization of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket. The thiazinan sulfone forms hydrogen bonds with Lys745 and Asp855 .
- MD Simulations : Simulate 100-ns trajectories to assess binding stability; RMSD <2 Å indicates favorable interactions .
Q. What experimental approaches validate synergistic effects with existing therapies?
Methodological Answer:
- Combination Index (CI) : Test with paclitaxel or doxorubicin using Chou-Talalay assays. A CI <1 indicates synergy .
- Pathway Analysis : Use phospho-antibody arrays to map synergistic inhibition of PI3K/AKT and MAPK pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
